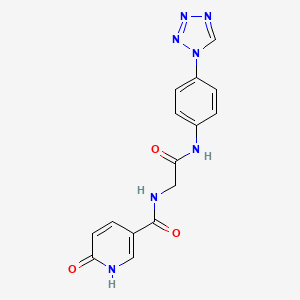![molecular formula C24H32N4O4S B2823172 N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 1185011-80-6](/img/structure/B2823172.png)
N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a significant unmet need for effective treatments. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Imaging Applications
Compounds with imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole scaffolds have been studied for their potential as probes in imaging studies. For instance, Katsifis et al. (2000) synthesized substituted [123I]imidazo[1,2-α]pyridines with high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR), aiming for the study of PBR in vivo using SPECT imaging techniques (Katsifis et al., 2000).
Cytotoxic Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been evaluated for their cytotoxicity against human cancer cell lines. Ding et al. (2012) found that specific derivatives exhibited potential inhibitory effects against cancer cell lines, suggesting their utility in cancer research (Ding et al., 2012).
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also been synthesized and tested for their antimicrobial activities. Güzeldemirci and Küçükbasmacı (2010) reported that some compounds exhibited promising antimicrobial activities, assessed through microbroth dilution techniques (Güzeldemirci & Küçükbasmacı, 2010).
Catalyst Design
Imidazole-based acetamide derivatives have been explored as catalysts in chemical reactions. Serafimidou et al. (2008) synthesized a biomimetic ligand bearing imidazole rings, evaluated as a catalyst for alkene epoxidation with H2O2, indicating the potential of such compounds in catalysis (Serafimidou et al., 2008).
Eigenschaften
IUPAC Name |
1-(3-morpholin-4-ylsulfonylpyridin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-24(26-13-4-8-20-6-2-1-3-7-20)21-10-14-27(15-11-21)23-22(9-5-12-25-23)33(30,31)28-16-18-32-19-17-28/h1-3,5-7,9,12,21H,4,8,10-11,13-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBPWBDVCKNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)



![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)

